Regioselective C3 Bromine Position for Unique Cross-Coupling Geometry
Unlike the more common 2-bromo-9,9-dimethylfluorene (CAS 28320-31-2) or 2,7-dibromo-9,9-dimethylfluorene (CAS 28320-32-3), this compound features a bromine atom at the C3-position of the fluorene core [1]. This alternative regioisomerism allows for the synthesis of materials with different spatial configurations and electronic coupling, which is critical for optimizing charge transport and emission properties in OLEDs. While direct comparative reaction yield data for this specific compound is not published, the distinct substitution pattern is a key differentiator for researchers requiring specific molecular geometries .
| Evidence Dimension | Bromine Substitution Position |
|---|---|
| Target Compound Data | C3-position bromine atom |
| Comparator Or Baseline | 2-Bromo-9,9-dimethylfluorene (C2-position bromine) and 2,7-Dibromo-9,9-dimethylfluorene (C2/C7-position bromine) |
| Quantified Difference | Regioisomeric difference; quantitative data not available for direct comparison |
| Conditions | Comparison based on known chemical structures |
Why This Matters
The C3-position provides a different geometry for subsequent coupling reactions, which can influence the morphology and packing of the final polymer or small molecule, thereby affecting device performance.
- [1] PubChem. (2025). 2-Bromo-9,9-dimethylfluorene (CID 10945606). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28320-31-2 View Source
